molecular formula C30H28N6O6S4 B084392 Verticillin CAS No. 12795-76-5

Verticillin

Cat. No. B084392
CAS RN: 12795-76-5
M. Wt: 664.9 g/mol
InChI Key: PVVLIIZIQXDFSP-PNVYSBBASA-N
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Description

Verticillins are a group of epipolythiodioxopiperazine alkaloids . They have displayed potent cytotoxicity and are being evaluated for their potential in cancer treatment . Verticillin A, an epipolythiodioxopiperazine alkaloid, is one such compound . It has demonstrated cytotoxicity in high-grade serous ovarian cancer (HGSOC) cell lines in a dose-dependent manner .


Synthesis Analysis

Verticillins are biosynthesized by certain fungal strains, including Clonostachys spp. and Purpureocillium lavendulum . The production of verticillins is greatly affected by growth conditions . A significantly higher quantity of these alkaloids was noted when the fungal strains were grown on an oatmeal-based medium . The production of the verticillin analogues was increased while concomitantly decreasing the time required for fermentations from 5 weeks to about 11 days .


Molecular Structure Analysis

Verticillins are characterized by a dimeric structure . They are a key member of the epipolythiodioxopiperazine (ETP) alkaloids .


Chemical Reactions Analysis

The production of verticillins was greatly affected by growth conditions . A significantly higher quantity of these alkaloids was noted when the fungal strains were grown on an oatmeal-based medium .


Physical And Chemical Properties Analysis

The molecular weight of Verticillin A is 696.830 .

Scientific Research Applications

  • Anti-Cancer Properties : Verticillin has shown strong activity against cancer cells, including melanoma, breast, and ovarian cancer lines, with analogues retaining or surpassing the potency of the parent compound (Amrine et al., 2021). It has been effective in inhibiting migration and invasion of gastric and cervical cancer cells by repressing the c-Met/FAK/Src pathway (Lu et al., 2019).

  • Apoptosis Induction : Verticillin A can overcome drug resistance in human colon carcinoma through DNA methylation-dependent upregulation of BNIP3, leading to apoptosis induction (Liu et al., 2011). Similarly, it inhibits colon cancer cell migration and invasion by targeting c-Met and suppressing Ras/Raf/ERK signaling pathways (Liu et al., 2020).

  • Fermentation Optimization : Studies have focused on enhancing the production of verticillins using optimized fermentation conditions for potential use in in vivo studies and semisynthesis of analogues (Amrine et al., 2018).

  • Pharmacokinetics and Bioavailability : Research on verticillin A's pharmacokinetics in mice suggests it achieves active concentrations in vivo and shows potential for further efficacy assessment in mouse models (Wang et al., 2017).

  • Biosynthetic Pathway : The biosynthetic gene cluster for verticillin has been identified and characterized in Clonostachys rogersoniana, providing insights into the biosynthesis of dimeric ETPs (Wang et al., 2017).

  • Regulation of Biosynthesis : The regulatory gene verZ in the verticillin biosynthetic gene cluster has been studied for its role in controlling the production of verticillin in Clonostachys rogersoniana (Guo et al., 2017).

  • Gene Expression Analysis in Human Colon Carcinoma Cells : Genome-wide gene expression analysis has revealed genes regulated by verticillin A, offering potential molecular targets for epigenetic-based therapy to overcome drug resistance (Paschall & Liu, 2015).

  • Therapeutic Potential in High-Grade Serous Ovarian Cancer : Verticillin A shows promise in treating high-grade serous ovarian cancer, inducing DNA damage and apoptosis, and reducing tumor burden in in vivo models (Salvi et al., 2020).

Mechanism of Action

Verticillin A has demonstrated cytotoxicity in HGSOC cell lines in a dose-dependent manner . Treatment with verticillin A induced DNA damage and caused apoptosis in HGSOC cell lines . RNA-Seq analysis of verticillin A–treated cells revealed an enrichment of transcripts in the apoptosis signaling and the oxidative stress response pathways .

Safety and Hazards

In an in vivo human ovarian cancer xenograft model, Verticillin A encapsulated into an expansile nanoparticle (Verticillin A-eNP) delivery system decreased tumor growth and exhibited reduced liver toxicity compared with Verticillin A administered alone .

Future Directions

Verticillins have displayed potent cytotoxicity and are being evaluated for their potential in cancer treatment . The production of the verticillin analogues was increased while concomitantly decreasing the time required for fermentations . This suggests that there is potential for increased production of these compounds for both in vivo studies and analogue development via semisynthesis .

properties

IUPAC Name

(1S,3R,11R,14S)-3-[(1S,3R,11R,14S)-14,18-dimethyl-13,17-dioxo-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-trien-3-yl]-14,18-dimethyl-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-triene-13,17-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H28N6O4S4/c1-25-21(37)35-19-27(15-9-5-7-11-17(15)31-19,13-29(35,43-41-25)23(39)33(25)3)28-14-30-24(40)34(4)26(2,42-44-30)22(38)36(30)20(28)32-18-12-8-6-10-16(18)28/h5-12,19-20,31-32H,13-14H2,1-4H3/t19-,20-,25+,26+,27+,28+,29+,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVVLIIZIQXDFSP-PNVYSBBASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12C(=O)N3C4C(CC3(C(=O)N1C)SS2)(C5=CC=CC=C5N4)C67CC89C(=O)N(C(C(=O)N8C6NC1=CC=CC=C71)(SS9)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12C(=O)N3[C@@H]4[C@](C[C@@]3(C(=O)N1C)SS2)(C5=CC=CC=C5N4)[C@]67C[C@]89C(=O)N([C@](C(=O)N8[C@H]6NC1=CC=CC=C71)(SS9)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H28N6O4S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

664.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Verticillin

CAS RN

12795-76-5
Record name Verticillins
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012795765
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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